molecular formula C16H16N2O4 B195530 n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide CAS No. 98966-14-4

n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide

Cat. No. B195530
CAS RN: 98966-14-4
M. Wt: 300.31 g/mol
InChI Key: PHJCCQZHFLRCAA-UHFFFAOYSA-N
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Description

N,N’-(6,6’-Dihydroxybiphenyl-3,3’-diyl)diacetamide is a chemical compound with the molecular formula C16H16N2O4 . It has an average mass of 300.309 Da and a monoisotopic mass of 300.110992 Da . It is also known by other names such as Acetamide, N,N’-(6,6’-dihydroxy [1,1’-biphenyl]-3,3’-diyl)bis- .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The canonical SMILES representation of the molecule is CC(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C)O . This indicates the presence of two acetamide groups attached to a biphenyl core, with hydroxy groups at the 6,6’ positions of the biphenyl .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 642.2±55.0 °C at 760 mmHg, and a flash point of 342.2±31.5 °C . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 99 Å2 .

Scientific Research Applications

Cyto-Genotoxicity Evaluation in Zebra Mussels

A study by Parolini et al. (2010) explored the cyto-genotoxic effects of a related compound, paracetamol (N-(4-hydroxyphenyl)acetamide), on zebra mussels. The study utilized a range of biomarkers to assess the impact on mussel hemocytes, highlighting the potential for environmental monitoring and toxicity assessment.

Bioactive Metabolite Formation

In the nervous system, acetaminophen (another similar compound) can be converted to a bioactive metabolite as shown by Högestätt et al. (2005). This research uncovers a novel pathway for drug metabolism and provides insights into the analgesic action of acetaminophen in the nervous system.

Chemoselective Acetylation for Antimalarial Drugs

The work of Magadum & Yadav (2018) highlights the application of chemoselective monoacetylation in the synthesis of antimalarial drugs, using a process that could be relevant to compounds like N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide.

Gas-Phase Kinetics Studies

Studies by Al-Awadi & Al‐Omran (1994) and Al-Awadi & Al-Omran (1994) on the gas-phase kinetics of N-substituted diacetamides provide essential data for understanding the chemical reactivity and stability of similar compounds under various conditions.

Novel Compressible Forms of Paracetamol

Research conducted by Ogienko et al. (2011) on creating stable, compressible forms of paracetamol might be relevant for understanding the physical properties of similar acetamide compounds.

Synthesis of New Diacetamides

Gibadullina et al. (2020) synthesized new diacetamides, potentially offering insights into the synthesis and structural determination of related compounds like N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide.

Paracetamol-Morpholine Adduct

The study by Oswald et al. (2002) on the formation of a paracetamol-morpholine adduct can provide insights into the interaction of similar acetamide compounds with other chemicals.

Hemoglobin Binding Studies

Research like that of Zwirner-Baier & Neumann (1998) on the metabolic activation of aromatic amines could be significant for understanding the metabolic pathways and interactions of similar compounds in biological systems.

Mechanisms of Analgesic Action

Understanding the mechanisms of analgesic action, as explored by Toussaint et al. (2010) in the context of paracetamol, could be relevant for compounds with similar structures or properties.

Adamantyl Analogues of Paracetamol

The synthesis and evaluation of adamantyl analogues of paracetamol by Fresno et al. (2014) could provide insights into the development of new analgesic drugs with structural similarities to N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide.

Chloroacetamide Inhibition in Algae

Research by Weisshaar & Böger (1989) on chloroacetamide inhibition in algae could be relevant for understanding the environmental impact and biological interactions of similar compounds.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activity, as suggested by its presence in the crystal structure of Macrophage Migration Inhibitory Factor . Additionally, more research could be done to fully understand its physical and chemical properties, as well as potential applications in various fields.

properties

IUPAC Name

N-[3-(5-acetamido-2-hydroxyphenyl)-4-hydroxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-9(19)17-11-3-5-15(21)13(7-11)14-8-12(18-10(2)20)4-6-16(14)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJCCQZHFLRCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10243885
Record name 2,2'-Dihydroxy-5,5'-diacetyldiaminebiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide

CAS RN

98966-14-4
Record name 2,2'-Dihydroxy-5,5'-diacetyldiaminebiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098966144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dihydroxy-5,5'-diacetyldiaminebiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAMINOPHEN DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UMW7AU2LD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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